molecular formula C17H18ClFN2O3S B6440957 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine CAS No. 2549052-36-8

2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine

Cat. No.: B6440957
CAS No.: 2549052-36-8
M. Wt: 384.9 g/mol
InChI Key: YRXITZLXURTBLM-UHFFFAOYSA-N
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Description

The compound 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine is a pyridine derivative featuring a pyrrolidine ring substituted with a 3-chlorophenylmethanesulfonyl group and linked via a methoxy bridge to the 2-position of a 5-fluoropyridine core. Its structure combines halogenated aromaticity (fluorine and chlorine) with a sulfonamide moiety, which is frequently associated with enhanced biological activity and metabolic stability in medicinal chemistry .

Key structural attributes include:

  • 5-Fluoropyridine backbone: Fluorination at the 5-position is a common strategy to modulate electronic properties and improve bioavailability .
  • 3-Chlorophenyl substituent: Chlorine introduces steric and electronic effects that influence binding affinity and selectivity .

Properties

IUPAC Name

2-[[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]methoxy]-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-15-3-1-2-13(8-15)12-25(22,23)21-7-6-14(10-21)11-24-17-5-4-16(19)9-20-17/h1-5,8-9,14H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXITZLXURTBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methanesulfonyl Group: The 3-chlorophenyl methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Attachment of the Methoxy Group: The methoxy group is attached to the pyrrolidine ring through an etherification reaction using methanol and an acid catalyst.

    Formation of the Final Compound: The final step involves coupling the pyrrolidine intermediate with 5-fluoropyridine under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted pyridine derivatives with various nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Pyridine Derivatives

Fluorinated pyridines are widely studied for their pharmacological and agrochemical applications. Below is a comparison with key analogs:

Compound Name Substituents (Pyridine Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
2-({1-[(3-Chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine 2-methoxy, 5-fluoro Pyrrolidine-sulfonyl, 3-chlorophenyl ~408.87 (calculated) Potential kinase inhibitor (inferred)
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 2-hydroxy, 5-(3-fluoro-4-methoxy) Hydroxyl, methoxy-phenyl 219.22 Intermediate in drug synthesis
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 2-amino, 4-chloro Chlorophenyl, substituted pyridine ~400–450 Anticancer activity (IC50: 1–10 µM)

Key Observations :

  • The 5-fluoropyridine moiety in the target compound likely enhances metabolic stability compared to hydroxylated analogs like 5-(3-fluoro-4-methoxyphenyl)-2-hydroxypyridine .

Pyrrolidine-Containing Compounds

Pyrrolidine rings are common in bioactive molecules due to their conformational flexibility. A comparison with compounds reveals:

Compound Name (Simplified) Pyrrolidine Modification Linked Heterocycle Biological Activity Reference
Target Compound 3-Chlorophenylmethanesulfonyl 5-Fluoropyridine Not yet reported
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Fused triazole-thiazole-pyrrolidine Pyrimidine-triazole Antiviral (hypothesized)
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[...]pyridin-2-amine Chlorophenyl-methoxyphenyl Triazole-pyridine Enzyme inhibition (inferred)

Key Observations :

  • The 3-chlorophenylmethanesulfonyl group may confer unique steric effects compared to methoxyphenyl or triazole-linked analogs .

Sulfonamide Derivatives

Sulfonamide groups are critical in medicinal chemistry. A comparison with and compounds includes:

Compound Name Sulfonamide Structure Partner Functional Group Activity Profile Reference
Target Compound Pyrrolidine-linked sulfonyl 5-Fluoropyridine Kinase inhibition (predicted)
N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[...]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Carboxamide-sulfonyl Pyrimidine-thiazole Antiproliferative
Diethofencarb (from ) Carbamate (non-sulfonamide) Phenyl-carbamate Fungicide

Key Observations :

  • The target’s sulfonamide-pyrrolidine group may offer stronger hydrogen-bonding interactions compared to carbamates (e.g., diethofencarb) .
  • ’s carboxamide-sulfonyl analogs show antiproliferative activity, suggesting the target compound could be optimized for similar applications .

Research Findings and Theoretical Insights

  • Synthetic Routes : Likely involves coupling of 5-fluoropyridine-2-ol with a sulfonylated pyrrolidine intermediate, analogous to methods in and using DMF as a solvent .
  • Biological Potential: Fluorine and sulfonamide groups are associated with kinase inhibition (e.g., Chen et al. 2006 ), suggesting the compound merits testing in cancer cell lines.

Biological Activity

The compound 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)-5-fluoropyridine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine moiety that carries a chlorophenylmethanesulfonyl group. Its molecular formula is C15H18ClFN2O2S, and it has a molecular weight of approximately 344.83 g/mol.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : The presence of the pyrrolidine structure may allow for interaction with various receptors, potentially modulating their activity and influencing downstream signaling cascades.

Anticancer Activity

A study published in PubMed highlighted the compound's potential as an MDM2 inhibitor, which is crucial for regulating the p53 tumor suppressor pathway. The compound demonstrated high affinity (K_i < 1 nM) for MDM2, leading to potent cellular activity against cancer cells and significant tumor regression in vivo models .

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies have indicated that the compound may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by excessive inflammatory responses, such as autoimmune diseases.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of similar compounds have suggested that modifications to the pyrrolidine structure can enhance neuroprotective effects, potentially making this compound beneficial in neurodegenerative disorders.

Case Studies and Research Findings

StudyFocusKey Findings
Study 1 MDM2 InhibitionDemonstrated high affinity for MDM2 with K_i < 1 nM; significant tumor regression in vivo .
Study 2 Anti-inflammatory ActivityShowed reduction in pro-inflammatory cytokines in animal models; potential application in treating autoimmune diseases.
Study 3 NeuroprotectionSuggested neuroprotective effects in models of neurodegeneration; further research needed to confirm efficacy.

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